4-(Piperidin-1-yl)-2-(pyridin-4-yl)quinazoline
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Overview
Description
4-piperidin-1-yl-2-pyridin-4-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with piperidine and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidin-1-yl-2-pyridin-4-ylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently. The use of automated reactors and advanced purification methods like chromatography can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-piperidin-1-yl-2-pyridin-4-ylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
4-piperidin-1-yl-2-pyridin-4-ylquinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-piperidin-1-yl-2-pyridin-4-ylquinazoline involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act on kinases or other signaling proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidinone, which also exhibit significant biological activities.
Pyridine derivatives: These include compounds like pyridoxine and niacin, which are essential in various biochemical processes.
Uniqueness
4-piperidin-1-yl-2-pyridin-4-ylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperidine and pyridine moieties with a quinazoline core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18N4 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-piperidin-1-yl-2-pyridin-4-ylquinazoline |
InChI |
InChI=1S/C18H18N4/c1-4-12-22(13-5-1)18-15-6-2-3-7-16(15)20-17(21-18)14-8-10-19-11-9-14/h2-3,6-11H,1,4-5,12-13H2 |
InChI Key |
ADWTWBGYGXEQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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